4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-
Description
Contextualization within Thiohydantoin and Imidazolidinone Chemistry
4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-, also known as 1-benzyl-2-thiohydantoin, belongs to the class of heterocyclic compounds known as thiohydantoins. Thiohydantoins are sulfur analogues of hydantoins (imidazolidine-2,4-diones), where one or both carbonyl groups are replaced by a thiocarbonyl group. jchemrev.com The most common and extensively studied isomers are the 2-thiohydantoins, characterized by a sulfur atom at the C-2 position of the imidazolidinone ring. jchemrev.com
The imidazolidinone and thiohydantoin scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov This has led to the development of numerous derivatives with a broad spectrum of pharmacological activities. nih.govmdpi.com The core structure of these compounds features both hydrogen bond donors and acceptors, allowing for diverse molecular interactions. nih.gov The versatility of the thiohydantoin ring, which can be readily modified at various positions (N-1, N-3, and C-5), allows for the fine-tuning of its physicochemical and biological properties. jchemrev.com
Historical Overview of Synthetic Methodologies for 2-Thioxo-4-Imidazolidinones
The synthesis of 2-thioxo-4-imidazolidinones, the parent structure of the title compound, has been a subject of interest for many decades, leading to the development of several synthetic strategies. The most prevalent and historically significant methods are based on the reaction of α-amino acids or their derivatives with thiocyanate (B1210189) or isothiocyanate reagents. jchemrev.comnih.gov
One of the classical approaches involves the reaction of an α-amino acid with an isothiocyanate, followed by cyclization of the resulting thiourea (B124793) derivative under acidic or basic conditions. This method is highly versatile and allows for the introduction of various substituents on the nitrogen atoms of the thiohydantoin ring. Specifically for 1,3-disubstituted 2-thiohydantoins, a common route is the coupling reaction between α-amino acid derivatives and isothiocyanates. nih.gov For instance, N-benzyl substituted glycine (B1666218) esters can be reacted with aryl isothiocyanates to form the desired 1-benzyl-3-aryl-2-thiohydantoin derivatives. nih.govacs.org
Another established method is the treatment of α-amino acids with acetic anhydride (B1165640) followed by ammonium (B1175870) thiocyanate. nih.govacs.org Over the years, variations and improvements to these fundamental methods have been reported, including the use of solid-phase synthesis techniques to create libraries of thiohydantoin derivatives for high-throughput screening. mdpi.com More recent methodologies focus on developing more efficient, environmentally friendly, and diversity-oriented synthetic routes. mdpi.com
Scope and Academic Research Significance of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- and its Derivatives
The academic and research significance of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- and its derivatives is substantial, primarily driven by their diverse biological activities. jchemrev.commdpi.com The 2-thiohydantoin (B1682308) core is present in numerous natural and synthetic molecules that have been investigated for a wide array of therapeutic applications. mdpi.commdpi.com
Research has demonstrated that derivatives of this scaffold exhibit activities such as:
Antimicrobial and Antifungal: Various substituted 2-thioxo-4-imidazolidinones have been synthesized and evaluated for their efficacy against different strains of bacteria and fungi. ekb.egekb.eg
Antitrypanosomal: A notable area of research has been the development of 1-benzyl-3-aryl-2-thiohydantoin derivatives as potent agents against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (sleeping sickness). nih.govnih.gov Extensive structure-activity relationship (SAR) studies have led to the identification of compounds with high potency and in vivo efficacy in animal models. nih.govnih.gov
Anticancer: The thiohydantoin scaffold has been explored for its potential as an anticancer agent. nih.gov For example, the FDA-approved drug Enzalutamide, used for castration-resistant prostate cancer, contains a related hydantoin (B18101) structure, highlighting the therapeutic potential of this heterocyclic core. mdpi.com
Other Pharmacological Activities: The versatility of the 2-thiohydantoin structure has led to its investigation for a multitude of other biological effects, including anti-inflammatory, antiviral, and anticonvulsant properties. mdpi.commdpi.com
The ability to easily introduce substituents at the N-1 (the benzyl (B1604629) group in the title compound), N-3, and C-5 positions of the 2-thiohydantoin ring makes it an attractive scaffold for medicinal chemists. jchemrev.com This allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. For example, in the development of antitrypanosomal agents, various substitutions on both the benzyl and the N-3 aryl rings were explored to enhance activity. nih.gov
Below is a table summarizing key research findings on derivatives of 2-thioxo-4-imidazolidinones:
| Derivative Class | Research Focus | Key Findings |
| 1-Benzyl-3-aryl-2-thiohydantoins | Antitrypanosomal Activity | Identification of potent inhibitors of Trypanosoma brucei growth with in vivo efficacy. nih.govnih.gov |
| N-substituted 2-thioxo-4-imidazolidinones | Antimicrobial/Antifungal Activity | Certain derivatives showed significant activity against bacteria like Staphylococcus aureus and fungi like Candida albicans. ekb.eg |
| 5-Arylidine-2-thiohydantoins | Antimycobacterial Activity | Compounds demonstrated over 90% inhibition of Mycobacterium tuberculosis growth. jchemrev.com |
| General 2-Thioxo-4-imidazolidinones | Diverse Pharmacological Screening | The scaffold has been identified as a template for developing inhibitors of various enzymes and receptors. mdpi.comucl.ac.be |
The ongoing research into 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- and its analogues underscores the enduring importance of the thiohydantoin scaffold in the quest for new therapeutic agents. jchemrev.com
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-9-7-12(10(14)11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALZXYUJJZVVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=S)N1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80418649 | |
| Record name | 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90915-07-4 | |
| Record name | 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80418649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Imidazolidinone, 1 Phenylmethyl 2 Thioxo and Its Analogues
Cyclization Reactions for Imidazolidinone Ring Formation
The construction of the 4-imidazolidinone ring is the cornerstone of synthesizing 1-(phenylmethyl)-2-thioxo-4-imidazolidinone and its derivatives. Various cyclization strategies have been employed, each offering distinct advantages in terms of substrate scope, efficiency, and the ability to introduce molecular diversity. These methods include multi-component reactions, condensation of α-amino acid derivatives, and cycloaddition strategies.
Multi-component Reaction Protocols in 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- Synthesis
Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules like 4-imidazolidinone, 1-(phenylmethyl)-2-thioxo- in a single step from three or more starting materials. While specific one-pot three-component syntheses directly yielding the target compound are not extensively documented, related multi-step, one-pot procedures have been reported for analogous structures. For instance, a two-step synthesis of novel 2-thioxo-4-imidazolidinone derivatives involves an initial Michael addition followed by a cyclization reaction with an isothiocyanate. iupac.orgscielo.org.mxorganic-chemistry.org This approach highlights the modularity of MCR-type strategies, where sequential reactions in a single vessel can efficiently build the desired heterocyclic core.
A general representation of a potential three-component approach could involve the reaction of an α-amino acid ester, an isothiocyanate, and a primary amine. The initial reaction between the α-amino acid ester and the isothiocyanate would form a thiourea (B124793) derivative, which could then undergo cyclization via condensation with the primary amine to yield the desired 1,5-disubstituted 2-thioxo-4-imidazolidinone.
Condensation Reactions Utilizing α-Amino Acids or Derivatives
A prevalent and versatile method for the synthesis of 2-thioxo-4-imidazolidinones involves the condensation of α-amino acids or their derivatives with isothiocyanates. This approach allows for the direct incorporation of chirality from the starting amino acid into the final product.
A notable example is the synthesis of 3-phenyl-5-(substituted-phenyl)-2-thioxo-imidazolidin-4-ones from various C-phenylglycine derivatives. In this method, the C-arylglycine is reacted with phenyl isothiocyanate, followed by acid-catalyzed cyclization to afford the desired 2-thioxo-imidazolidin-4-one derivatives in good yields. documentsdelivered.com This strategy can be adapted for the synthesis of 1-(phenylmethyl)-2-thioxo-4-imidazolidinone by utilizing an N-benzyl protected α-amino acid as the starting material and reacting it with a suitable isothiocyanate, followed by cyclization.
The reaction conditions for these condensations are typically mild, often involving heating the reactants in a suitable solvent. The choice of solvent and catalyst can influence the reaction rate and yield. The following table summarizes representative examples of this synthetic approach.
| Starting α-Amino Acid Derivative | Isothiocyanate | Product | Yield (%) | Reference |
| C-4-Methylphenylglycine | Phenyl isothiocyanate | (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one | 78.6 | documentsdelivered.com |
| C-4-Ethylphenylglycine | Phenyl isothiocyanate | (±)3-Phenyl-5-(4-ethylphenyl)-2-thioxo-imidazolidine-4-one | 73.3 | documentsdelivered.com |
| C-4-Methoxyphenylglycine | Phenyl isothiocyanate | (±)-3-Phenyl-5-(4-methoxyphenyl)-2-thioxo-imidazolidine-4-one | 85.2 | documentsdelivered.com |
Cycloaddition Strategies for Imidazolidinone Ring Construction
Cycloaddition reactions provide a powerful tool for the construction of heterocyclic rings with high stereocontrol. While the direct [3+2] cycloaddition to form the 2-thioxo-4-imidazolidinone ring is not as commonly reported as condensation methods, related strategies have been explored. One potential approach involves the [3+2] cycloaddition of an azomethine ylide with an isothiocyanate. Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors and can react with a variety of dipolarophiles, including the C=S bond of an isothiocyanate. nih.govmdpi.comwikipedia.org
This reaction would theoretically lead to the formation of a five-membered ring containing the desired thione functionality. The regioselectivity and stereoselectivity of such cycloadditions would be crucial for the synthesis of specific isomers of 1-(phenylmethyl)-2-thioxo-4-imidazolidinone and its analogues. Further research in this area could open new avenues for the efficient and stereocontrolled synthesis of this important class of compounds.
Functional Group Interconversions on Existing Imidazolidinone Scaffolds
Once the core 4-imidazolidinone ring is constructed, further modifications can be made through various functional group interconversions. These transformations are essential for creating a diverse library of analogues for structure-activity relationship studies and for introducing specific functionalities, including chirality and the characteristic 2-thioxo group.
Stereoselective and Atroposelective Syntheses of Chiral 2-Thioxo-4-Imidazolidinone Derivatives
The development of stereoselective methods for the synthesis of chiral 2-thioxo-4-imidazolidinone derivatives is of great interest, as the stereochemistry of these molecules can significantly impact their biological activity. One approach to achieving stereoselectivity is through the use of chiral auxiliaries. Chiral auxiliaries, such as those derived from Evans oxazolidinones and their sulfur analogues, have been widely used in asymmetric synthesis to control the stereochemical outcome of reactions. scielo.org.mxdocumentsdelivered.comresearchgate.netnih.gov For instance, an N-acyl-2-thioxo-4-imidazolidinone bearing a chiral auxiliary could undergo diastereoselective alkylation at the C-5 position, followed by removal of the auxiliary to yield an enantiomerically enriched product.
While specific examples of atroposelective synthesis for this class of compounds are scarce in the literature, the principles of atropisomerism could be applied to suitably substituted 3-aryl-2-thioxo-4-imidazolidinones where rotation around the C-N bond is restricted. The synthesis of such atropisomers would likely require the use of chiral catalysts or auxiliaries to induce the desired axial chirality.
Thionation and Sulfur Atom Modification Strategies at the 2-Position
The introduction of the sulfur atom at the 2-position of the imidazolidinone ring is a key step in the synthesis of 4-imidazolidinone, 1-(phenylmethyl)-2-thioxo-. This is typically achieved through a thionation reaction, where a carbonyl group is converted to a thiocarbonyl group.
The most commonly used reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govrsc.org Lawesson's reagent is known for its mildness and efficiency in thionating a wide range of carbonyl compounds, including amides and lactams. nih.govbeilstein-journals.orgnih.gov The reaction of a 1-(phenylmethyl)-imidazolidine-2,4-dione with Lawesson's reagent would selectively thionate the less sterically hindered carbonyl group at the 2-position to yield the desired 2-thioxo-4-imidazolidinone.
Another thionating agent that can be employed is phosphorus pentasulfide (P₄S₁₀). researchgate.netgoogle.com While effective, reactions with phosphorus pentasulfide often require harsher conditions and may lead to lower yields compared to Lawesson's reagent. nih.gov
The following table provides a general overview of thionation reagents used in organic synthesis.
| Thionating Reagent | Typical Reaction Conditions | Substrate Scope | Reference |
| Lawesson's Reagent | Reflux in toluene (B28343) or xylene | Ketones, esters, amides, lactams | nih.govrsc.org |
| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in pyridine (B92270) or other high-boiling solvents | Amides, lactams, ketones | researchgate.netgoogle.com |
Regioselective N-Alkylation and N-Acylation of Imidazolidinone Nitrogen Atoms
The 4-imidazolidinone ring possesses two nitrogen atoms, at positions 1 and 3, which can potentially undergo substitution. In the case of 1-(phenylmethyl)-2-thioxo-4-imidazolidinone, the N1 position is already occupied by a benzyl (B1604629) group, making the N3 atom the primary site for further functionalization. The regioselectivity of alkylation and acylation reactions at this N3 position is a critical aspect of synthesizing diverse derivatives.
The N-H proton at the N3 position is acidic, facilitating deprotonation to form a nucleophilic anion that can react with various electrophiles. nih.govbeilstein-journals.org The choice of base, solvent, and electrophile can influence the outcome and efficiency of these reactions. Studies on related heterocyclic systems demonstrate that factors such as steric hindrance and electronic effects of substituents on the ring play a significant role in directing the regiochemical outcome of N-alkylation. beilstein-journals.org
N-Acylation: The acylation of the N3 position is a common strategy to introduce carbonyl-containing functional groups. For instance, the acetylation of 1-(arylidene)amino-2-thioxo-imidazolidine-4-ones has been successfully achieved using acetic anhydride (B1165640). This reaction proceeds regioselectively at the N3 position to yield the corresponding 1-(arylidene)amino-2-thioxo-3-acetylimidazolidin-4-ones. researchgate.net This selectivity is driven by the available N-H proton at the N3 position, which is more susceptible to substitution compared to the already substituted N1 position.
N-Alkylation: Similarly, N-alkylation introduces alkyl groups onto the N3 nitrogen. Research has shown that treating compounds like (2-nitro benzylidene amino)-2-thioxomidazolidine-4-one with alkyl halides, such as methyl iodide, leads to N-alkylation. uobaghdad.edu.iq The reaction occurs in a regioselective manner, analogous to N-acylation, targeting the available nitrogen atom. nih.gov In related quinolone systems, the higher acidity of the ring's N-H hydrogen compared to other potential sites, like an amide side chain, ensures high regioselectivity. beilstein-journals.org This principle holds for the 1-benzyl-2-thioxo-4-imidazolidinone scaffold, where the N3-H is the most acidic proton, directing alkylation to this site.
Table 1: Examples of Regioselective N-Substitution on 2-Thioxo-4-imidazolidinone Analogues
Starting Material Reagent Product Type of Reaction Reference 1-(Arylidene)amino-2-thioxo-imidazolidine-4-ones Acetic anhydride 1-(Arylidene)amino-2-thioxo-3-acetylimidazolidin-4-ones N-Acylation ekb.eg (2-Nitro benzylidene amino)-2-thioxomidazolidine-4-one Methyl iodide N3-methylated product N-Alkylation researchgate.net
Catalyst-Mediated and Green Chemistry Approaches in 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalyst-mediated processes and adherence to the principles of green chemistry. These approaches aim to increase reaction efficiency, reduce waste, and utilize less hazardous materials. The synthesis of the 4-imidazolidinone, 1-(phenylmethyl)-2-thioxo- core and its derivatives has benefited from these advancements, moving towards more sustainable and efficient manufacturing protocols.
The application of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of heterocyclic compounds. These techniques often lead to dramatic reductions in reaction times, increased product yields, and milder reaction conditions compared to conventional heating methods.
Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions by directly heating the solvent and reactants through dielectric heating. This rapid and uniform heating can significantly enhance reaction rates. A microwave-assisted, solvent-free method for synthesizing substituted imidazolidin-4-ones has been developed, which was found to be six times faster than the same reaction under classical thermal, solvent-free conditions. researchgate.net This highlights the potential for microwave technology to create more efficient and environmentally friendly synthetic routes for 4-imidazolidinone derivatives.
Ultrasonic-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in the reaction medium. This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. While specific examples for the target molecule are not detailed, the successful application of ultrasound in synthesizing a wide range of heterocyclic compounds suggests its high potential in this area.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Parameter Conventional Heating Microwave Irradiation Reference Reaction Time Hours to Days Minutes ucl.ac.be Energy Consumption Higher Lower ucl.ac.be Product Yield Often lower Often higher ucl.ac.be Conditions Often requires high-boiling solvents Can be performed solvent-free ucl.ac.be
Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. Both organocatalysts and metal-based catalysts have been employed in the synthesis of 4-imidazolidinone scaffolds.
Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze chemical transformations. Their use is a key area of green chemistry. In the context of imidazolidinone synthesis, bases like piperidine (B6355638) have been used to catalyze condensation reactions. researchgate.net Furthermore, triethylamine (B128534) (TEA) has been employed as an organocatalyst for the regioselective synthesis of related imidazolidineiminodithiones. nih.gov Interestingly, imidazolidine-4-thiones themselves have been investigated as a class of prebiotic organocatalysts, demonstrating their inherent catalytic capabilities. uni-muenchen.de
Metal-Catalysis: Metal catalysts are widely used for their high activity and ability to promote a broad range of reactions. The synthesis of 2-thioxoimidazolidin-4-ones can be catalyzed by acids such as hydrochloric acid. ucl.ac.be More advanced catalytic systems, such as a reusable ZnMnO3@Ni(OH)2 nano-catalyst, have been utilized for the synthesis of complex thioxoimidazolidinone-isatin conjugates in aqueous media, showcasing a highly efficient and green catalytic approach. rsc.org
Reducing or eliminating the use of volatile and hazardous organic solvents is a primary goal of green chemistry. This has led to the development of solvent-free reactions and the use of environmentally benign solvents like water or ethanol.
Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and simplifies product purification. A notable example is the solvent-free synthesis of substituted imidazolidin-4-ones, which can be achieved through both classical heating and, more efficiently, microwave irradiation. researchgate.net These methods provide good yields and represent a significant step towards more sustainable chemical production.
Environmentally Benign Solvents: When a solvent is necessary, the use of green alternatives is preferred. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. An efficient "on-water" synthesis of thioxoimidazolidinone conjugates has been reported, which utilizes a recyclable nano-catalyst. rsc.org This approach not only avoids organic solvents but also incorporates catalyst recycling, further enhancing its green credentials. Ethanol is another commonly used green solvent for the synthesis of 2-thioxo-4-imidazolidinone derivatives. ekb.egresearchgate.net
Chemical Reactivity and Mechanistic Studies of 4 Imidazolidinone, 1 Phenylmethyl 2 Thioxo
Nucleophilic and Electrophilic Reactivity at the Imidazolidinone Core
The imidazolidinone ring system possesses multiple sites susceptible to both nucleophilic and electrophilic attack, leading to a diverse range of chemical behaviors.
Reactions Involving the 2-Thioxo Group (e.g., Alkylation, Desulfurization)
The 2-thioxo group is a prominent site for electrophilic attack, particularly alkylation. The sulfur atom can be readily alkylated under various conditions. For instance, in the presence of a base, the thione can be deprotonated to form a thiolate anion, a potent nucleophile that readily reacts with alkyl halides. This S-alkylation is a common strategy for introducing diverse substituents at the 2-position. researchgate.net
Desulfurization of the 2-thioxo group is another important transformation. This can be achieved using various reagents, such as triphenylbismuth (B1683265) dichloride, which promotes desulfurization and chlorination to form a benzimidoyl chloride intermediate. beilstein-journals.org This process is crucial for the synthesis of other heterocyclic systems, such as benzimidazoles. beilstein-journals.org Additionally, desulfurization can occur via aminolysis in the presence of an oxidizing agent like hydrogen peroxide, leading to the replacement of the sulfur atom with an amino group. mdpi.com
Reactivity at the C4 Carbonyl and α-Carbon
The C4 carbonyl group imparts typical ketonic reactivity to the imidazolidinone ring. It can undergo nucleophilic attack, although its reactivity is influenced by the adjacent ring atoms. The α-carbon (C5) is activated by both the C4-carbonyl and the ring nitrogen atom, making it susceptible to deprotonation and subsequent reactions with electrophiles. This reactivity is fundamental to the construction of more complex molecules. For example, condensation reactions with aldehydes or other carbonyl compounds can occur at this position, leading to the formation of 5-ylidene derivatives. researchgate.net
The reactivity of the exocyclic double bond in 5-methylidene-2-thiohydantoin derivatives has been explored in 1,3-dipolar cycloaddition reactions with nitrile imines. acs.org These reactions have shown a preference for the C=C bond over the C=S bond, leading to the formation of spiro compounds. acs.org
Reactivity at the Ring Nitrogen Atoms
The imidazolidinone ring contains two nitrogen atoms, N1 and N3, which can exhibit nucleophilic character. The reactivity of these nitrogens is dependent on the substitution pattern of the ring. In the case of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-, the N1 position is already substituted with a benzyl (B1604629) group. The N3 atom, however, can participate in reactions. For instance, it can be alkylated or acylated under appropriate conditions. The regioselectivity of electrophilic attack on the nitrogen versus the sulfur atom of the thioamide group is influenced by the nature of the electrophile. "Hard" electrophiles tend to react at the nitrogen atom due to strong Coulombic attraction, while "soft" electrophiles with a high-energy LUMO favor reaction at the sulfur atom through orbital-orbital interactions. mdpi.com
Ring-Opening and Ring-Closure Transformations
The imidazolidinone ring can undergo both ring-opening and ring-closure reactions, which are valuable in the synthesis of other heterocyclic structures. acs.org Ring-opening can be initiated by nucleophilic attack at the carbonyl carbon or by cleavage of the C-S bond. For example, hydrolysis can lead to the opening of the ring to form corresponding amino acid derivatives.
Conversely, the imidazolidinone ring is often synthesized through ring-closure reactions. A common method involves the reaction of an α-amino acid or its ester with an isothiocyanate. ekb.egekb.eg This reaction proceeds through the formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization to form the 2-thioxo-4-imidazolidinone ring. ekb.egekb.eg The stability of the ring is significant, but under certain conditions, it can be manipulated to create more complex molecular architectures.
Photochemical and Electrochemical Transformations of 2-Thioxo-4-Imidazolidinones
While the photochemical and electrochemical behavior of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- is not extensively detailed in the provided context, the general class of 2-thioxo-4-imidazolidinones can be expected to exhibit interesting properties in these areas. The thioxo group, in particular, can be susceptible to photochemical reactions, such as photooxidation or photoreduction. The extended π-system in some derivatives could also lead to fluorescence or other photophysical phenomena.
Kinetic and Mechanistic Investigations of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- Reactions
Mechanistic studies provide insight into the pathways of reactions involving the 4-imidazolidinone core. For instance, the mechanism of thiazolidinone formation from imines and mercaptoacetic acid has been studied using NMR, revealing different pathways depending on the solvent. researchgate.net
Kinetic studies on related thiazolidine (B150603) ring systems, such as penicillin derivatives, have elucidated the pH dependence of ring-opening reactions, which proceed through different mechanisms at low, neutral, and high pH. rsc.org These studies highlight the formation of imine intermediates and the influence of protonation states on the reaction rate. rsc.org While specific kinetic data for 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- are not provided, these examples from similar heterocyclic systems offer a framework for understanding its reaction mechanisms. The regioselectivity of electrophilic attack on the thioamide group has been rationalized through computational studies, which indicate that the reaction at the nitrogen atom is favored by hard electrophiles due to strong electrostatic interactions. mdpi.com
Transition State Analysis and Reaction Pathway Elucidation
The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding and predicting the chemical reactivity of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-. Computational methods, particularly Density Functional Theory (DFT), have proven to be invaluable tools in these investigations, offering insights into the electronic and structural dynamics of the reactions. acs.orgresearchgate.net
One of the well-studied reactions involving a close derivative, 1-benzyl-5-methylidene-2-thiohydantoin, is the 1,3-dipolar cycloaddition with nitrile imines. acs.org This reaction is of particular interest as the thiohydantoin derivative possesses both a carbon-carbon (C=C) and a carbon-sulfur (C=S) double bond, both of which are potential sites for cycloaddition. acs.org While C=S bonds are typically considered highly reactive "super dipolarophiles," studies have shown that the reaction with 1-benzyl-5-methylidene-2-thiohydantoin can exhibit unexpected chemoselectivity, favoring the C=C bond. acs.org
DFT calculations have been employed to rationalize these observations. The electronic effects of substituents on the nitrile imine play a crucial role in directing the reaction pathway. acs.org Electron-donating groups or halogens on the nitrile imine tend to favor cycloaddition at the C=C bond, whereas electron-withdrawing groups enhance the reactivity towards the C=S bond. acs.org These computational studies help in understanding the subtle electronic factors that influence the transition states and, consequently, the final product distribution. acs.org
The proposed mechanism for the reaction of 5-methylidene-2-thiohydantoin with nitrile imines in the presence of a base involves the initial deprotonation of the thiohydantoin. acs.org This is followed by an isomerization of the exocyclic double bond to an endocyclic position. The subsequent protonation yields a reactive intermediate that readily undergoes cycloaddition with the nitrile imine at the C=S bond. acs.org The introduction of electron-withdrawing groups on the nitrile imine accelerates this cycloaddition, outcompeting potential polymerization side reactions. acs.org
In the case of 1-benzyl-5-methylidene-2-thiohydantoin, the optimization of reaction conditions, such as the stoichiometry of the reactants and the base, is critical for achieving high yields of the desired spiro compounds resulting from cycloaddition to the C=C bond. acs.org For instance, using an excess of the nitrile imine and base can lead to a sequential cycloaddition, yielding a more complex product. acs.org
The thermal reactivity of related (S)-5-benzyl- and 5-benzylidene-imidazo-4-one derivatives has also been investigated, with DFT calculations supporting the proposed thermal pathways. researchgate.net These studies provide insights into the energetics of different reaction channels, including stepwise radical pathways and concerted mechanisms for dehydrochlorination and dehydrogenation. researchgate.net
Table 1: Theoretical Studies on Reaction Mechanisms of 1-Benzyl-2-thiohydantoin Derivatives
| Reaction Type | Derivative Studied | Computational Method | Key Findings | Reference |
| 1,3-Dipolar Cycloaddition | 1-Benzyl-5-methylidene-2-thiohydantoin | DFT | Chemoselectivity (C=C vs. C=S addition) is influenced by the electronic nature of substituents on the nitrile imine. | acs.org |
| Thermal Decomposition | (S)-5-Benzyl- and 5-benzylidene-imidazo-4-one derivatives | DFT | Supported proposed thermal pathways, including radical and concerted mechanisms. | researchgate.net |
Solvent Effects on Reactivity and Selectivity
The choice of solvent can have a dramatic impact on the course of chemical reactions involving 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- and its derivatives, influencing both the rate of reaction and the regioselectivity of product formation. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize reactants, intermediates, and transition states to varying degrees, thereby altering the energy landscape of the reaction.
A compelling example of solvent-controlled regioselectivity is observed in the synthesis of imidazolidineiminodithiones from the reaction of N-arylcyanothioformamides and isothiocyanates. mdpi.com In a screening of fifteen different solvents, the ratio of the two possible regioisomeric products was found to be highly dependent on the reaction medium. nih.gov For instance, the reaction of N-phenylcyanothioformamide with phenyl isothiocyanate yielded exclusively one regioisomer in dimethylformamide (DMF), while a mixture of isomers was observed in dimethyl sulfoxide (B87167) (DMSO). mdpi.com In other solvents like tetrahydrofuran (B95107) (THF), toluene (B28343), benzene, dioxane, and nitromethane, the formation of the other regioisomer was favored. mdpi.com
Interestingly, protic solvents such as methanol (B129727) and ethanol, which might be expected to favor reaction at the more polarized sulfur atom through hydrogen bonding with the nitrogen anion, did not consistently promote a single reaction pathway. mdpi.com This highlights the complex interplay of solvent properties in directing the outcome of the reaction. The ability to control the formation of a specific regioisomer by simply changing the solvent represents a significant advancement in the synthesis of these heterocyclic compounds. mdpi.com
The effect of the solvent on reaction kinetics has also been a subject of study. For example, in the Dakin-West reaction, the reaction rate was found to be significantly faster in DMSO compared to THF and acetonitrile (B52724) (CH3CN). researchgate.net Such observations are often rationalized by considering the differential solvation of the reactants and the transition state. researchgate.net Solvents that better stabilize the transition state relative to the reactants will accelerate the reaction.
Table 2: Influence of Solvent on the Regioselectivity of Imidazolidinone Synthesis
| Reactants | Solvent | Product Ratio (Isomer 1 : Isomer 2) | Reference |
| N-phenylcyanothioformamide + Phenyl isothiocyanate | Dimethylformamide (DMF) | Exclusive formation of Isomer 1 | mdpi.com |
| N-phenylcyanothioformamide + Phenyl isothiocyanate | Dimethyl Sulfoxide (DMSO) | Mixture of Isomers | mdpi.com |
| N-phenylcyanothioformamide + Phenyl isothiocyanate | Tetrahydrofuran (THF) | Major formation of Isomer 2 | mdpi.com |
| N-phenylcyanothioformamide + Phenyl isothiocyanate | Toluene | Major formation of Isomer 2 | mdpi.com |
| N-phenylcyanothioformamide + Phenyl isothiocyanate | Benzene | Major formation of Isomer 2 | mdpi.com |
| N-phenylcyanothioformamide + Phenyl isothiocyanate | Dioxane | Major formation of Isomer 2 | mdpi.com |
| N-phenylcyanothioformamide + Phenyl isothiocyanate | Nitromethane | 10 : 90 | mdpi.com |
| N-(4-nitrophenyl)cyanothioformamide + Phenyl isothiocyanate | Ethanol | 94 : 6 | mdpi.com |
Derivatization and Structural Diversity of 4 Imidazolidinone, 1 Phenylmethyl 2 Thioxo Analogues
Synthesis of C4-Substituted Imidazolidinone Derivatives
The introduction of substituents at the C4 position of the 1-(phenylmethyl)-2-thioxo-4-imidazolidinone ring is a key strategy for expanding the structural diversity of this class of compounds. Various synthetic methodologies have been developed to achieve this, often involving the cyclization of α-amino acids or their derivatives with isothiocyanates. jchemrev.comnih.gov
One common approach involves the reaction of N-benzyl-α-amino acids with thiocyanate (B1210189) or isothiocyanate derivatives. jchemrev.com The reaction of an N-substituted amino acid with an isothiocyanate leads to the formation of a thiourea (B124793) intermediate, which upon cyclization, yields the C4-substituted 2-thiohydantoin (B1682308). jchemrev.com The nature of the substituent at the C4 position is determined by the side chain of the starting α-amino acid.
Another method involves a one-pot, three-component reaction between an α-amino acid ester, an aldehyde, and an isothiocyanate. jchemrev.comjchemrev.com This combinatorial approach allows for the efficient generation of a library of C4-substituted 2-thiohydantoin derivatives. jchemrev.com
The table below summarizes various synthetic routes to C4-substituted 2-thiohydantoins.
| Starting Materials | Reagents and Conditions | Product | Reference |
| N-substituted amino acids | Isothiocyanate, basic conditions | C4-substituted 2-thiohydantoins | jchemrev.comjchemrev.com |
| α-amino acid ester, aldehyde, isothiocyanate | One-pot reaction | C4-substituted 2-thiohydantoins | jchemrev.comjchemrev.com |
| α-amino acids | Thiourea, heating | C4-substituted 2-thiohydantoins | nih.gov |
Modifications of the N1-Phenylmethyl Substituent
Alterations to the N1-phenylmethyl substituent of 4-imidazolidinone, 1-(phenylmethyl)-2-thioxo- offer another avenue for structural diversification and modulation of biological activity. The synthesis of N1-substituted 2-thiohydantoins can be achieved through several synthetic routes.
A primary method for introducing the N1-substituent is the reaction of an appropriate N-substituted glycine (B1666218) or its ester with a thiocyanate salt. For instance, the fusion of N-benzylglycine ethyl ester with ammonium (B1175870) thiocyanate at elevated temperatures yields 1-benzyl-2-thiohydantoin. prepchem.com This approach allows for the introduction of various substituted phenylmethyl groups by starting with the corresponding substituted N-benzylglycine derivatives.
Furthermore, N-alkylation of a pre-formed 2-thiohydantoin ring system provides a direct method for modifying the N1-substituent. tandfonline.com This can be accomplished by reacting the 2-thiohydantoin with an appropriate alkylating agent, such as a substituted benzyl (B1604629) halide, in the presence of a base. researchgate.net This method is particularly useful for introducing a wide variety of substituents at the N1 position.
The following table outlines synthetic strategies for modifying the N1-substituent.
| Starting Material | Reagents and Conditions | Product | Reference |
| N-benzylglycine ethyl ester | Ammonium thiocyanate, heat | 1-benzyl-2-thiohydantoin | prepchem.com |
| 2-thiohydantoin | Substituted benzyl halide, base | N1-substituted-2-thiohydantoin | researchgate.net |
Isosteric Replacements and Bioisosteric Analogues of the 2-Thioxo Moiety
Isosteric and bioisosteric replacement of the 2-thioxo group in 4-imidazolidinone, 1-(phenylmethyl)-2-thioxo- is a common strategy to modify the compound's properties, such as polarity, hydrogen bonding capacity, and metabolic stability, while retaining or enhancing its biological activity.
A primary isosteric replacement for the thiocarbonyl group (C=S) is the carbonyl group (C=O), which converts the 2-thiohydantoin into a hydantoin (B18101) (imidazolidine-2,4-dione). This transformation can be achieved through various oxidative desulfurization methods. For example, treatment of a 2-thiohydantoin with oxidizing agents like hydrogen peroxide in the presence of an acid can yield the corresponding hydantoin. ucl.ac.be
Bioisosteric replacements can involve more significant structural changes. For instance, the 2-thioxo moiety can be replaced with other functional groups that mimic its size, shape, and electronic properties. While direct replacement of the sulfur atom is a key strategy, other modifications to the heterocyclic ring can also be considered bioisosteric in nature if they result in similar biological activity.
The table below details methods for the isosteric replacement of the 2-thioxo group.
| Starting Compound | Reagents and Conditions | Product | Reference |
| 2-Thiohydantoin | Hydrogen peroxide, acid | Hydantoin | ucl.ac.be |
| Thiohydantoin | Lawesson's reagent | Dithiohydantoin | jchemrev.com |
Generation and Reactivity of 5-Arylidene-2-Thioxo-4-Imidazolidinone Systems
The C5 position of the 1-(phenylmethyl)-2-thioxo-4-imidazolidinone ring is a nucleophilic center, making it amenable to condensation reactions with various aldehydes to form 5-arylidene derivatives. jchemrev.comjchemrev.com This reaction, often a Knoevenagel condensation, is a widely used method for introducing significant structural diversity and has been pivotal in the development of compounds with a range of biological activities. jchemrev.comjchemrev.comnih.gov
The synthesis of 5-arylidene-2-thioxo-4-imidazolidinones is typically achieved by reacting 1-(phenylmethyl)-2-thioxo-4-imidazolidinone with a substituted aromatic aldehyde in the presence of a base or an acid catalyst. jchemrev.comnih.govmdpi.com Common catalysts include piperidine (B6355638), β-alanine, or sodium acetate (B1210297) in a solvent like acetic acid or ethanol. nih.govajchem-a.com Microwave-assisted synthesis has also been employed to accelerate this reaction, often leading to higher yields and shorter reaction times. nih.govresearchgate.net
The reactivity of the resulting 5-arylidene system is of significant interest. The exocyclic double bond can undergo various chemical transformations, and the aryl group offers a site for further functionalization. These derivatives serve as important intermediates in the synthesis of more complex heterocyclic systems. jchemrev.com
The following table summarizes the synthesis of 5-arylidene-2-thioxo-4-imidazolidinones.
| Reactants | Catalyst/Conditions | Product | Reference |
| 1-(phenylmethyl)-2-thioxo-4-imidazolidinone, Aromatic aldehyde | β-alanine, acetic acid, heat | 5-arylidene-1-(phenylmethyl)-2-thioxo-4-imidazolidinone | nih.gov |
| 2-thiohydantoin, Aromatic aldehyde | Ethanolamine | 5-(arylmethylene)-2-thiohydantoin | jchemrev.com |
| Thiourea, Chloroacetic acid, Aldehyde | Microwave irradiation | 5-arylidene-2-imino-4-thiazolidinones | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 4 Imidazolidinone, 1 Phenylmethyl 2 Thioxo
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism
High-resolution NMR spectroscopy is a cornerstone for elucidating the solution-state structure and dynamics of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-. Analysis of ¹H and ¹³C NMR spectra, along with multidimensional correlation experiments, provides unambiguous assignment of all proton and carbon signals, offering insights into the molecule's conformation and potential tautomeric equilibria.
Expected ¹H and ¹³C NMR Chemical Shifts:
The expected chemical shifts for 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- can be predicted based on the analysis of its structural fragments. The methylene (B1212753) protons of the benzyl (B1604629) group (N-CH₂-Ph) are expected to appear as a singlet, while the protons of the phenyl ring will exhibit multiplets in the aromatic region of the ¹H NMR spectrum. The methylene protons within the imidazolidinone ring (at C5) would also likely appear as a singlet. The N-H proton of the thioamide group is expected to be observed as a broad singlet.
In the ¹³C NMR spectrum, the thiocarbonyl carbon (C=S) is anticipated to resonate at a significantly downfield chemical shift. The carbonyl carbon (C=O) will also appear at a characteristic downfield position. The carbon atoms of the benzyl group and the imidazolidinone ring will have distinct chemical shifts that can be assigned with the aid of 2D NMR techniques. A study on C-phenylglycine derivatives that form 2-thioxo-imidazolidin-4-ones provides representative chemical shift ranges for the core ring structure nih.gov.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | 8.0 - 10.0 | - |
| C=O | - | 170 - 180 |
| C=S | - | 180 - 190 |
| C5-H₂ | 3.5 - 4.5 | 40 - 50 |
| N-CH₂ (benzyl) | 4.5 - 5.5 | 45 - 55 |
| Phenyl-H (ortho) | 7.2 - 7.4 | 127 - 129 |
| Phenyl-H (meta) | 7.2 - 7.4 | 128 - 130 |
| Phenyl-H (para) | 7.1 - 7.3 | 125 - 127 |
| Phenyl-C (ipso) | - | 135 - 140 |
Two-dimensional NMR experiments are indispensable for the definitive assignment of the ¹H and ¹³C NMR spectra and for establishing the connectivity and spatial proximity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between vicinal protons. For 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-, COSY would primarily show correlations among the protons of the phenyl ring, confirming their substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of the C5 methylene carbons and the benzylic methylene carbon by correlating their proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, correlations from the benzylic methylene protons to the ipso-carbon of the phenyl ring and to the C2 and C5 carbons of the imidazolidinone ring would confirm the connectivity of the benzyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close to each other in space, irrespective of their bonding connectivity. This can provide valuable information about the preferred conformation of the molecule, such as the relative orientation of the benzyl group with respect to the imidazolidinone ring.
The 1-(phenylmethyl) substituent and the thioamide group may exhibit restricted rotation, which can be studied using dynamic NMR (DNMR) spectroscopy. By monitoring the NMR spectra at variable temperatures, it is possible to observe the coalescence of signals as the rate of rotation increases. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Such studies would provide quantitative data on the conformational flexibility of the molecule. While no specific dynamic NMR data for this compound was found, studies on similar structures with restricted rotation around C-N bonds provide a framework for such an analysis mdpi.com.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in the molecule and the nature of intermolecular interactions, such as hydrogen bonding.
The FT-IR spectrum of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- is expected to show characteristic absorption bands for the N-H, C=O, and C=S functional groups. The N-H stretching vibration is typically observed in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration will give a strong absorption band around 1700-1750 cm⁻¹. The thiocarbonyl (C=S) stretching vibration is generally weaker and appears in the region of 1050-1250 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the benzyl group will also be present.
Raman spectroscopy provides complementary information to FT-IR. The C=S bond, in particular, often gives a strong and characteristic Raman signal. A study on 5-benzyl-2-thiohydantoin (B1623198) highlighted how differences in hydrogen bonding patterns in the solid state are reflected in their IR and Raman spectra tandfonline.comcornell.edu. For instance, the N-H stretching and C=O stretching frequencies are sensitive to hydrogen bond formation. In the solid state, it is expected that intermolecular N-H···O=C hydrogen bonds will be formed, leading to a shift of these bands to lower wavenumbers compared to the gas phase or in non-polar solvents. Computational studies on 2-thiohydantoin (B1682308) have provided detailed assignments of the vibrational modes observed in both FT-IR and Raman spectra, which can serve as a basis for interpreting the spectrum of the title compound ias.ac.inresearchgate.net. The NIST WebBook provides an experimental IR spectrum for the related compound 5-benzylidene-2-thiohydantoin, which shows a strong carbonyl absorption around 1720 cm⁻¹ and N-H stretching above 3000 cm⁻¹ nist.gov.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| N-H stretch | 3200 - 3400 | 3200 - 3400 | Broadened by hydrogen bonding |
| Aromatic C-H stretch | 3000 - 3100 | 3000 - 3100 | |
| Aliphatic C-H stretch | 2850 - 3000 | 2850 - 3000 | |
| C=O stretch | 1700 - 1750 | 1700 - 1750 | Strong in IR |
| C=C stretch (aromatic) | 1450 - 1600 | 1450 - 1600 | |
| C=S stretch | 1050 - 1250 | 1050 - 1250 | Often stronger in Raman |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Weight Confirmation
Mass spectrometry is a powerful technique for confirming the molecular weight of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- and for elucidating its structure through the analysis of its fragmentation pathways. Electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation, providing a characteristic fingerprint for the molecule.
The molecular ion peak (M⁺) would confirm the molecular weight. A prominent fragmentation pathway is expected to be the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) cation at m/z 91 (C₇H₇⁺). Another likely fragmentation is the loss of the benzyl group as a neutral radical, resulting in a fragment corresponding to the thiohydantoin ring. Further fragmentation of the thiohydantoin ring could involve the loss of CO, CS, or other small neutral molecules. The fragmentation patterns of related thiohydantoin derivatives often show a base peak corresponding to the tropylium ion or other stable fragments derived from the substituents ias.ac.in.
Plausible Fragmentation Pathways:
Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-N bond between the benzyl group and the imidazolidinone ring, leading to the formation of the tropylium ion (m/z 91) as a base peak.
Loss of Benzyl Radical: The loss of a benzyl radical (•CH₂Ph) would result in an ion corresponding to the de-benzylated thiohydantoin ring.
Ring Fragmentation: Subsequent fragmentation of the imidazolidinone ring could occur through various pathways, including the loss of carbon monoxide (CO), carbonothioyl (CS), or isothiocyanic acid (HNCS).
X-ray Crystallography for Solid-State Conformation and Crystal Packing
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. It also reveals how the molecules are arranged in the crystal lattice and the nature of intermolecular interactions.
While the crystal structure of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- is not available in the searched literature, the structure of a very close analogue, rac-1-acetyl-5-benzyl-2-thioxoimidazolidin-4-one, has been reported tandfonline.comcornell.eduresearchgate.net. This structure provides valuable insights into the likely conformation and packing of the title compound.
In the crystal structure of the analogue, the thiohydantoin ring is essentially planar. It is expected that the imidazolidinone ring in the title compound would also adopt a nearly planar conformation. The crystal packing is dominated by intermolecular hydrogen bonds. In the case of the N-acetylated analogue, N-H···O hydrogen bonds link the molecules into infinite chains tandfonline.comcornell.edu. For the title compound, which has an N-H group at position 3, it is highly probable that similar N-H···O=C hydrogen bonds would be the primary interaction, leading to the formation of chains or dimeric structures in the solid state. The benzyl group will adopt a specific orientation relative to the imidazolidinone ring to minimize steric hindrance.
Interactive Data Table: Expected Crystallographic Parameters (based on analogue)
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Hydrogen Bonding Motif | N-H···O=C |
| Ring Conformation | Nearly planar |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration of Chiral Analogues
Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for the characterization of chiral molecules. If a chiral center is introduced into the 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- scaffold, for example, by substitution at the C5 position, the resulting enantiomers will interact differently with plane-polarized light.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a CD spectrum that is a mirror image of the other. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the stereocenters.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (Cotton effect), is also related to the absolute configuration of the molecule.
These techniques are crucial for determining the enantiomeric purity (enantiomeric excess, ee) of a sample and for assigning the absolute configuration of the chiral centers, often in conjunction with theoretical calculations such as time-dependent density functional theory (TD-DFT). The synthesis of chiral thiohydantoins has been reported, and chiroptical methods would be the primary means of characterizing the stereochemical outcome of such syntheses nih.gov.
Computational and Theoretical Investigations of 4 Imidazolidinone, 1 Phenylmethyl 2 Thioxo
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivityindexcopernicus.comlongdom.org
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-. indexcopernicus.comlongdom.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. DFT, using functionals like B3LYP, has become a standard for accurately predicting molecular geometries, vibrational frequencies, and electronic properties. nih.govopenaccesspub.org Such calculations form the basis for more detailed analyses, including Frontier Molecular Orbital (FMO) theory and Electrostatic Potential Surface (ESP) mapping.
Frontier Molecular Orbital (FMO) Analysisnih.gov
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-, the HOMO is expected to be localized primarily on the electron-rich thioamide moiety (the N-C=S group), making this region the most probable site for electrophilic attack. The LUMO is likely distributed over the carbonyl group (C=O) and the phenyl ring, indicating these are the sites susceptible to nucleophilic attack. Computational studies on structurally similar benzimidazole (B57391) derivatives have shown that substituents on the phenyl rings can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. biointerfaceresearch.com
| Parameter | Description | Predicted Location/Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to ionization potential and nucleophilicity. | Localized on the thioamide group (N-C=S). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electrophilicity. | Distributed across the carbonyl group (C=O) and phenyl ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |
Electrostatic Potential Surface (ESP) Mappinglibretexts.org
Electrostatic Potential Surface (ESP) mapping is a computational technique that visualizes the charge distribution of a molecule three-dimensionally. libretexts.org It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. researchgate.net Color-coding is used to represent different potential regions: typically, red indicates areas of negative electrostatic potential (electron-rich, attractive to electrophiles), while blue signifies positive potential (electron-poor, attractive to nucleophiles). Green represents neutral or weakly interacting regions. researchgate.net
For 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-, the ESP map would show a significant negative potential (red) around the highly electronegative oxygen atom of the carbonyl group and the sulfur atom of the thiocarbonyl group. These sites represent the primary centers for electrophilic attack and hydrogen bond acceptance. Conversely, a region of positive potential (blue) would be expected around the hydrogen atom attached to the nitrogen (N-H) in the imidazolidinone ring, making it a likely site for nucleophilic attack or hydrogen bond donation. The benzyl (B1604629) group would largely appear as a neutral (green) region, reflecting its nonpolar character.
| Molecular Region | Predicted Electrostatic Potential | Chemical Implication |
|---|---|---|
| Carbonyl Oxygen (C=O) | Strongly Negative (Red) | Nucleophilic center; site for electrophilic attack. |
| Thiocarbonyl Sulfur (C=S) | Negative (Red/Orange) | Nucleophilic center. |
| Amide Hydrogen (N-H) | Strongly Positive (Blue) | Electrophilic center; site for nucleophilic attack. |
| Benzyl Ring | Neutral (Green) | Region of van der Waals interactions. |
Conformational Analysis and Potential Energy Surface Mappingethz.ch
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that result from rotation around its single bonds. For 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-, the most significant conformational flexibility arises from the rotation of the benzyl group relative to the imidazolidinone ring. Computational studies on similar 5-benzylimidazolidin-4-one derivatives have shown that the benzyl group can adopt several low-energy conformations. ethz.ch
A potential energy surface (PES) map can be generated by calculating the molecule's energy for systematic rotations around the C-C bond connecting the benzyl group to the ring. This analysis typically reveals several energy minima corresponding to stable staggered conformations and energy maxima corresponding to unstable eclipsed conformations. The most stable conformer is determined by a balance of steric and electronic interactions. In related systems, conformations where the phenyl ring is staggered relative to the substituents on the heterocyclic ring are generally favored to minimize steric hindrance. ethz.ch
| Conformation Type | Description | Relative Stability |
|---|---|---|
| Staggered A | The phenyl ring resides above the plane of the imidazolidinone ring. | Potentially a stable conformer, depending on steric clashes. |
| Staggered B | The phenyl ring is oriented away from the imidazolidinone ring. | Likely a stable conformer. |
| Eclipsed | The phenyl ring is aligned with substituents on the imidazolidinone ring. | Higher energy transition state between staggered forms. |
Molecular Dynamics (MD) Simulations for Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for every atom in the system over time. nih.gov This technique is invaluable for studying how 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- interacts with its environment, particularly with solvent molecules. nih.gov
By placing the molecule in a simulated box of solvent (e.g., water), MD simulations can reveal detailed information about the solvation shell. These simulations can quantify how water molecules arrange themselves around the polar (C=O, C=S, N-H) and nonpolar (benzyl ring) regions of the solute. Key intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the amide N-H and carbonyl oxygen with water, can be analyzed. This provides insight into the molecule's solubility and how its conformation might be influenced by the solvent environment. nih.gov
Reaction Mechanism Elucidation through Transition State Modelingbiointerfaceresearch.comnih.gov
Computational chemistry is a key tool for elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. A critical aspect of this is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are frequently employed to locate the geometry of the TS and calculate its energy, which determines the activation energy of the reaction. biointerfaceresearch.com
For 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-, one could model various reactions, such as N-alkylation or aldol-type condensations at the C5 position. The process would involve optimizing the geometries of the reactants, the proposed transition state, and the products. By confirming the TS has exactly one imaginary vibrational frequency corresponding to the reaction coordinate, the mechanism can be validated. This approach allows for the comparison of different possible pathways to determine the most energetically favorable one. nih.gov
Prediction of Spectroscopic Parameters and Validation with Experimental Dataopenaccesspub.org
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the structural assignment and the computational method itself. nih.gov DFT methods can accurately calculate vibrational frequencies (IR and Raman), as well as NMR chemical shifts (¹H and ¹³C).
For 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-, DFT calculations would predict the vibrational frequencies corresponding to key functional groups, such as the C=O stretch, C=S stretch, and N-H stretch. These theoretical frequencies are often systematically scaled to correct for approximations in the method and anharmonicity. A close match between the scaled theoretical spectrum and the experimental IR spectrum provides strong evidence for the proposed molecular structure. openaccesspub.org Similarly, NMR chemical shifts can be calculated and compared to experimental values, aiding in the assignment of complex spectra.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3250 | ~3245 |
| C=O Stretch | ~1740 | ~1735 |
| C=S Stretch | ~1150 | ~1155 |
Emerging Research Applications of 4 Imidazolidinone, 1 Phenylmethyl 2 Thioxo in Chemical Sciences
Roles as Synthetic Intermediates and Building Blocks in Organic Synthesis
The 1-benzyl-2-thioxo-4-imidazolidinone core is a highly useful synthetic intermediate for the creation of a diverse array of more complex heterocyclic systems. uobaghdad.edu.iqsolidstatetechnology.usresearchgate.net Its value stems from the reactivity of different positions on the imidazolidinone ring, which allows for sequential and targeted modifications.
A primary application is in condensation reactions. The active methylene (B1212753) group at the C-5 position readily reacts with various aryl aldehydes in alkaline media, a process known as the Knoevenagel-type condensation. researchgate.netresearchgate.net This reaction yields 5-arylidene derivatives, which serve as crucial precursors for other molecules. researchgate.net For instance, these chalcone-like intermediates can be used to synthesize pyrazole (B372694) and pyrimidine (B1678525) derivatives through subsequent reactions with reagents like hydrazine (B178648) hydrate (B1144303) or thiourea (B124793). solidstatetechnology.usresearchgate.net
Furthermore, the core structure can be built upon through alkylation and cyclization reactions. researchgate.netresearchgate.net Researchers have demonstrated the synthesis of various fused heterocyclic systems by reacting 2-thioxoimidazolidinone derivatives with reagents such as ethyl chloroacetate, leading to the formation of new ring structures. uobaghdad.edu.iqnih.gov These synthetic strategies highlight the compound's role as a versatile building block, enabling access to a wide range of molecular architectures for further investigation.
| Precursor | Reagent(s) | Product Type | Reference |
| 1-Benzoyl-2-thioxoimidazolidin-4-one | Aryl aldehydes | (E)-1-benzoyl-5-(Arylidene)-2-thioxoimidazolidin-4-one | researchgate.net |
| 5-Arylidene-2-thioxoimidazolidin-4-one | Hydrazine hydrate | Pyrazole derivatives | solidstatetechnology.usresearchgate.net |
| 5-Arylidene-2-thioxoimidazolidin-4-one | Thiourea | Pyrimidine derivatives | solidstatetechnology.usresearchgate.net |
| (2-nitro benzylidene amino)-2-thioxomidazolidine-4-one | Aromatic aldehydes | 5-arylidene derivatives | uobaghdad.edu.iq |
| 3-benzyl-1-methyl-2-thioxo-imidazolidin-4-one | 4-fluoro-benzaldehyde | 3-benzyl-5-(4-fluoro-benzylidene)-1-methyl-2-thioxo-imidazolidin-4-one | researchgate.net |
Applications in Materials Science (e.g., Polymerization, Supramolecular Chemistry)
The application of 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo- in materials science is a nascent field with potential for future development. While direct research on this specific compound's role in polymerization is limited, the structural motifs it contains are relevant to supramolecular chemistry. The presence of hydrogen bond donors (N-H) and acceptors (C=O, C=S) on the imidazolidinone ring suggests a capacity for self-assembly into ordered, non-covalent structures.
In principle, molecules like this could form helical chains or other aggregates in the solid state through intermolecular interactions such as C-H···O contacts. nih.gov This self-assembly behavior is a cornerstone of supramolecular polymerization, where monomeric units connect through reversible, non-covalent bonds to form polymer-like chains. nih.gov Although specific studies detailing the supramolecular polymerization of 1-benzyl-2-thioxo-4-imidazolidinone are not prominent, its potential as a building block for such materials remains an area for exploration.
Use in Agrochemical Research as Precursors or Tools
The 2-thioxoimidazolidin-4-one scaffold is a known pharmacophore in agrochemical research, where it has been utilized as a precursor for compounds with herbicidal and fungicidal properties. nih.govmdpi.com Research has shown that derivatives of this core structure can exhibit significant biological activity against various plant species.
For example, a series of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters were synthesized and found to exhibit good herbicidal activity against plants like Zea mays (corn) and Arabidopsis thaliana. nih.govnih.gov These studies demonstrate that the 2-thioxoimidazolidin-4-one moiety can serve as a foundational structure for developing new herbicidal agents. The mode of action for some related hydantoin (B18101) compounds involves the inhibition of key plant enzymes, such as adenylosuccinate synthetase, after being converted to an active form within the plant (proherbicide). mdpi.com This suggests that 1-benzyl-2-thioxo-4-imidazolidinone could be a valuable precursor for creating novel agrochemicals with specific modes of action. mdpi.commdpi.comresearchgate.net
Development as Research Probes in Biochemical Investigations (e.g., enzyme inhibition in vitro studies, not clinical pharmacology)
In the realm of biochemical research, the 2-thioxoimidazolidin-4-one skeleton is explored as a scaffold for designing molecules that can interact with and modulate the function of biological macromolecules, particularly enzymes. These compounds are used as research probes in in vitro settings to study enzyme mechanisms and identify potential new pathways for therapeutic intervention, strictly outside of clinical applications.
Derivatives have been investigated for a range of bioactivities, including anticancer and antimicrobial effects in laboratory settings. nih.govresearchgate.net For instance, certain 2-thioxoimidazolidin-4-one derivatives have shown cytotoxic effects against liver cancer cell lines (HepG2) in in vitro assays. nih.govnih.gov The proposed mechanism in some studies involves the induction of apoptosis and the inhibition of specific signaling pathways like the PI3K/AKT pathway. nih.gov Other studies have investigated related compounds as inhibitors of enzymes like acetylcholinesterase (AChE), which are crucial in neurochemical processes. ijcce.ac.ir These applications underscore the utility of the thioxoimidazolidinone core as a starting point for developing chemical tools to probe complex biological systems.
| Compound Class | Target/Activity Studied (in vitro) | Cell Line/Enzyme | Reference |
| 2-thioxoimidazolidin-4-one derivatives | Cytotoxicity / Anticancer | HepG-2 (Hepatocellular carcinoma) | nih.govnih.gov |
| 2-thioxoimidazolidin-4-one derivative | Apoptosis induction, PI3K/AKT pathway inhibition | HepG-2 | nih.gov |
| 2-thioxoimidazolidin-4-one derivatives | Antibacterial | Staphylococcus aureus | researchgate.netnih.gov |
| Sulfonamide derivatives | Enzyme Inhibition | Acetylcholinesterase (AChE) | ijcce.ac.ir |
Ligand Design for Specific Protein Binding Studies (in vitro academic research)
The process of rational ligand design aims to create small molecules that can bind with high affinity and specificity to a target protein. nih.gov The 1-benzyl-2-thioxo-4-imidazolidinone structure serves as an attractive scaffold in this context due to its rigid core and multiple points for functionalization. Researchers can systematically modify the substituents on the ring to optimize interactions with the amino acid residues in a protein's binding pocket. dundee.ac.uk
Molecular docking and dynamics simulations are computational tools used to predict how a ligand might fit into a protein's active site and to estimate its binding affinity. researchgate.netekb.eg For example, derivatives of 2-thioxoimidazolidin-4-one have been docked into the active sites of bacterial enzymes like tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase to explore their potential as inhibitors. researchgate.net Such in silico studies, combined with in vitro binding assays, guide the synthesis of new analogues with improved potency and selectivity. pensoft.net This iterative process of design, synthesis, and testing is fundamental to academic research focused on understanding protein-ligand interactions. bindingdb.org
Applications in Analytical Chemistry (e.g., Derivatization Reagents, Complexation)
While the primary research focus for 1-benzyl-2-thioxo-4-imidazolidinone has been in synthesis and biological activity, its chemical properties suggest potential, though less explored, applications in analytical chemistry. Derivatization is a technique used to modify an analyte to enhance its detection or separation in methods like gas chromatography (GC) or mass spectrometry (MS). greyhoundchrom.comgcms.cz
Reagents with specific functional groups are used to react with the target analyte. nih.govddtjournal.com For example, reagents containing a hydrazino group are used to target aldehydes and ketones. ddtjournal.com The 1-benzyl-2-thioxo-4-imidazolidinone molecule itself is not typically used as a derivatization reagent. However, its synthesis often involves precursor molecules that are reactive, and its structure could potentially be modified to create a new class of derivatization agents. For example, the thioamide group could be explored for its ability to complex with certain metal ions, a property useful in analytical detection or separation, though this remains a speculative area of application with limited direct research. mdpi.com
Conclusion and Future Research Directions
Synthesis and Reactivity Challenges and Opportunities for 4-Imidazolidinone, 1-(phenylmethyl)-2-thioxo-
The synthesis of the 1-(phenylmethyl)-2-thioxo-4-imidazolidinone core and its derivatives presents both established pathways and intriguing challenges. The most common synthetic strategies involve the reaction of α-amino acids or their derivatives with isothiocyanates. However, these methods can face limitations that offer fertile ground for new research.
Challenges:
Side Reactions and Stability: For derivatives of the target compound, such as those with exocyclic double bonds, instability in basic media can be a significant hurdle, leading to undesired polymerization and low yields.
Chemoselectivity: The presence of multiple reactive sites within the molecule and its derivatives (e.g., C=C vs. C=S bonds) complicates reactions like 1,3-dipolar cycloadditions, requiring careful optimization of conditions to achieve the desired product.
Scalability and Green Chemistry: Many established protocols rely on harsh conditions or expensive reagents, posing challenges for large-scale, environmentally benign synthesis.
Opportunities:
Novel Catalytic Methods: There is a substantial opportunity to develop novel catalytic systems that can improve the efficiency, yield, and selectivity of synthetic routes, potentially lowering reaction temperatures and reducing waste.
Flow Chemistry and Automation: Implementing flow chemistry could offer better control over reaction parameters, improve safety, and facilitate easier scale-up for the synthesis of the core structure and its analogues.
Expanding Structural Diversity: The core scaffold is ripe for further functionalization. Developing selective methods to modify the N-3 and C-5 positions can lead to the creation of large chemical libraries for screening and discovery.
Table 1: Overview of Synthetic Approaches for 2-Thiohydantoin (B1682308) Scaffolds
| Method | Starting Materials | Key Features | Reference(s) |
| Isothiocyanate Coupling | α-Amino acid derivatives, Isothiocyanates | Versatile and widely used for creating substituted thiohydantoins. | |
| Thiourea (B124793) Condensation | α-Amino acids, Thiourea | A simple, direct method, often involving heating the reactants together. | |
| Cycloaddition Reactions | 5-Methylidene-2-thiohydantoin derivatives, Nitrile imines | Creates complex spiro-heterocyclic systems. | |
| Solid-Phase Synthesis | Resin-bound α-amino acids, Isothiocyanates | Enables combinatorial synthesis and the creation of focused libraries. |
Untapped Potential in Advanced Organic Synthesis and Materials Science Research
Beyond its established roles, 1-(phenylmethyl)-2-thioxo-4-imidazolidinone holds considerable untapped potential as a versatile building block in both organic synthesis and the burgeoning field of materials science.
In Advanced Organic Synthesis: The compound serves as an excellent synthon for constructing more complex molecular architectures. Its inherent reactivity can be harnessed in:
Multicomponent Reactions: Designing one-pot reactions that utilize the thiohydantoin core to rapidly build molecular complexity.
Asymmetric Synthesis: Employing the scaffold as a chiral auxiliary or as a precursor to developing new chiral ligands for asymmetric catalysis.
DNA-Encoded Libraries (DELs): The robust nature of the thiohydantoin-forming reaction makes it suitable for DEL technology, allowing for the synthesis and screening of vast libraries of compounds for drug discovery.
In Materials Science: The unique electronic and structural properties of the thiohydantoin ring suggest several novel applications:
Functional Polymers: The reactive sites on the molecule could be used for polymerization, leading to new classes of polymers with potentially interesting thermal, optical, or conductive properties.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms can act as coordination sites for metal ions, opening the door to creating novel MOFs with applications in gas storage, separation, or catalysis.
Organic Dyes and Sensors: The general class of 2-thiohydantoins has been explored for developing dyes. Future work could focus on designing derivatives of 1-(phenylmethyl)-2-thioxo-4-imidazolidinone that exhibit specific chromophoric or fluorophoric properties, making them suitable as sensors for ions or small molecules.
Future Avenues in Theoretical and Computational Chemistry Applied to the Compound
Computational chemistry provides powerful tools to predict and understand the behavior of 1-(phenylmethyl)-2-thioxo-4-imidazolidinone, guiding future experimental work. While some computational studies, like molecular docking, have been applied to the broader 2-thiohydantoin class, there is vast scope for more detailed investigations.
Future Research Directions:
Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) to model reaction pathways can help rationalize observed reactivity and selectivity, aiding in the optimization of synthetic protocols.
Conformational Analysis: Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule, particularly the orientation of the benzyl (B1604629) group, which is crucial for its interactions in biological or material contexts.
Virtual Screening for New Applications: Computational screening of virtual libraries of derivatives can accelerate the discovery of compounds with desired properties for materials science (e.g., electronic band gaps, self-assembly propensities) or medicinal chemistry.
Spectroscopic Prediction: Advanced computational methods can be used to predict spectroscopic signatures (NMR, IR, UV-Vis), aiding in the characterization of newly synthesized derivatives.
Table 2: Potential Applications of Computational Methods
| Computational Method | Application Area | Potential Insights | Reference(s) |
| Density Functional Theory (DFT) | Synthesis, Materials Science | Reaction energetics, transition state analysis, electronic properties, spectral prediction. | |
| Molecular Docking | Medicinal Chemistry | Prediction of binding modes and affinities to biological targets. | |
| Molecular Dynamics (MD) | Biology, Materials Science | Conformational flexibility, solvent effects, binding stability, self-assembly dynamics. | |
| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Correlation of structural features with biological activity to guide rational drug design. |
Bridging Fundamental Chemical Research with Novel Academic Applications of 2-Thioxo-4-Imidazolidinones
The 2-thioxo-4-imidazolidinone moiety is recognized as a "privileged scaffold" due to its recurrence in a wide array of biologically active compounds. A deeper fundamental understanding of the chemistry of 1-(phenylmethyl)-2-thioxo-4-imidazolidinone can directly translate into novel academic and potentially commercial applications.
The path forward involves a synergistic approach where fundamental research into synthesis and reactivity informs the rational design of new molecules. These molecules can then be explored for advanced applications, such as chemical probes to investigate biological pathways or as building blocks for supramolecular chemistry. Insights gained from computational studies can further refine this design-and-build cycle, accelerating the discovery process.
By systematically exploring the challenges and opportunities in its synthesis, tapping into its potential in new fields, and leveraging the predictive power of computational chemistry, the scientific community can ensure that 1-(phenylmethyl)-2-thioxo-4-imidazolidinone and its derivatives continue to be a source of novel discoveries and applications.
Q & A
Q. Key Considerations :
- Reagent substitution : Steric hindrance from substituents (e.g., phenylmethyl groups) may necessitate optimization of EBX reagent choice.
- Solvent and temperature : Methanol with mild bases (e.g., K₂CO₃) at room temperature improves regioselectivity compared to traditional methods .
How can spectroscopic techniques (e.g., NMR, mass spectrometry) reliably characterize 4-imidazolidinone derivatives?
Basic Question
The EPA/NIH Mass Spectral Database provides foundational data for structural elucidation:
- Mass spectrometry : Molecular ion peaks and fragmentation patterns (e.g., C₆H₁₀N₂OS at m/z 158) help confirm molecular weight and functional groups (e.g., thioxo moiety) .
- NMR : Distinct shifts for the phenylmethyl group (aromatic protons at δ 7.2–7.5 ppm) and thioxo sulfur (deshielded carbonyl signals) are diagnostic .
Methodological Tip : Combine LC-MS with ¹H/¹³C NMR to resolve stereochemical ambiguities in derivatives.
What strategies address regioselectivity challenges in 4-imidazolidinone synthesis?
Advanced Question
Regioselectivity failures, such as unintended cyclization products (e.g., 3,4-dihydropyrazin-2-one), arise from reagent steric effects. Solutions include:
- EBX reagent design : Unsubstituted EBX ensures proper alignment for double Michael addition, as demonstrated in glycine-derived 4-imidazolidinone synthesis .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, favoring 5-membered ring formation over 6-membered byproducts .
Case Study : Substituted EBX reagents (e.g., 2c, 2d) yielded <20% target product, while unsubstituted EBX achieved >60% yield under identical conditions .
How can 4-imidazolidinones be derivatized for applications in peptide modification or organocatalysis?
Advanced Question
Derivatization leverages the reactivity of the thioxo and imidazolidinone moieties:
- Sonogashira coupling : The 2-iodobenzoate group in glycine-derived 4-imidazolidinone allows cross-coupling with terminal alkynes to introduce aryl/alkyl chains .
- Solvolysis : Methanol/K₂CO₃ cleaves specific bonds, enabling alcohol functionalization for chiral catalyst design .
Q. Applications :
- Peptide stability : Incorporation into Leu-enkephalin analogs improves proteolytic resistance .
- Organocatalysis : Thioxo groups enhance hydrogen-bonding capacity in asymmetric synthesis .
What bioactivity insights can be inferred from structural analogs of 1-(phenylmethyl)-2-thioxo-4-imidazolidinone?
Advanced Question
While direct bioactivity data for this compound is limited, structural analogs suggest potential:
- Anticancer agents : Thiazole/imidazole hybrids (e.g., 6-chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole) exhibit cytotoxicity via kinase inhibition .
- Antimicrobial activity : Thioxo-imidazolidinones disrupt bacterial cell wall synthesis, as seen in vancomycin analogs .
Research Gap : Computational docking studies (e.g., molecular dynamics) could predict binding affinities for target validation.
How do contradictory data on synthesis optimization inform mechanistic understanding?
Advanced Question
Discrepancies in reaction outcomes highlight mechanistic nuances:
- EBX vs. traditional methods : EBX-mediated reactions proceed via a concerted [3+2] cycloaddition, whereas acid-catalyzed methods involve stepwise iminium ion formation .
- Diastereomer control : Bode et al.'s method produces racemic mixtures, while Raj et al.'s "CyClick" strategy achieves enantioselectivity via chiral auxiliaries .
Table : Comparison of Synthetic Approaches
| Method | Conditions | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Aldehyde condensation | HCl, 100°C, 24h | 40–60 | Low | |
| EBX-mediated addition | RT, MeOH, K₂CO₃ | 60–75 | High | |
| Bode et al. (2016) | pH 7, RT, 12h | 50–70 | Moderate |
What computational tools are recommended for predicting 4-imidazolidinone reactivity and stability?
Advanced Question
- DFT calculations : Model transition states for cyclization steps (e.g., Gaussian09 with B3LYP/6-31G* basis set) to predict regioselectivity .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., proteases) .
Validation : Compare computed NMR shifts (via ACD/Labs) with experimental data to refine force field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
